2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde
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Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C10H11FN2O It is a derivative of isonicotinaldehyde, featuring a fluorine atom at the 2-position and a pyrrolidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinaldehyde and pyrrolidine.
Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 6-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.
Reduction: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the pyrrolidine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-8(7-14)6-10(12-9)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXSOBPZHNTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673563 |
Source
|
Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-44-1 |
Source
|
Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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